3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
The compound is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has phenyl groups attached, which are aromatic rings. The positions of these groups can greatly influence the properties of the compound .Chemical Reactions Analysis
Imidazole compounds are known to participate in a wide range of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the substituents on the ring .Physical And Chemical Properties Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Compound 13 exhibits potent antileishmanial activity, with an IC50 value of 0.018, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . A molecular simulation study suggests that compound 13 binds effectively to the Lm-PTR1 enzyme, a potential drug target for leishmaniasis treatment.
Antimalarial Activity
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Compound 13 also demonstrates antimalarial efficacy. In vivo studies using Plasmodium berghei-infected mice reveal that compounds 14 and 15 significantly suppress parasite growth (70.2% and 90.4%, respectively) . These findings highlight the potential of hydrazine-coupled pyrazole derivatives for malaria treatment.
COX-2 Inhibition
Selective COX-2 inhibitors play a crucial role in medicinal chemistry due to their reduced adverse effects. Researchers have designed a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, including compound 13, as potential COX-2 inhibitors . Further investigations into its COX-2 inhibitory properties could enhance our understanding of its therapeutic potential.
Tuberculosis (Antitubercular) Research
Imidazole-containing compounds, such as compound 13, have garnered interest in antitubercular drug development. Imidazole, a five-membered heterocyclic moiety, shows promise due to its structural features and potential interactions with mycobacterial targets . Exploring compound 13’s activity against Mycobacterium tuberculosis could be valuable.
Other Potential Applications
While the above fields are well-studied, compound 13’s diverse pharmacological effects may extend beyond these areas. Investigating its interactions with other biological targets, such as enzymes or receptors, could reveal additional applications.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O.BrH/c1-16-11-12-19(18(3)14-16)22(25)15-23(20-9-5-4-8-17(20)2)21-10-6-7-13-24(21)22;/h4-5,8-9,11-12,14,25H,6-7,10,13,15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFWETPPAARQKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4C)O)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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